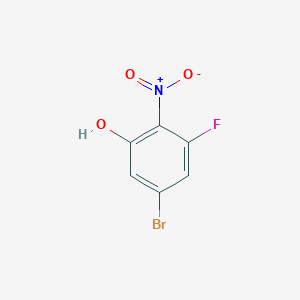

5-Bromo-3-fluoro-2-nitrophenol

Description

Chemical Significance and Context within the Halogenated Nitrophenol Class

5-Bromo-3-fluoro-2-nitrophenol belongs to the broader class of halogenated nitrophenols. These compounds are noted for their significant, and often potent, biological activities. cjph.com.cn The inclusion of halogen atoms, such as bromine and fluorine, can substantially alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgnih.gov The fluorine atom, in particular, is a common feature in many modern pharmaceuticals due to its ability to enhance binding interactions and improve metabolic profiles. The nitro group is a strong electron-withdrawing group, which makes the phenolic proton more acidic and influences the reactivity of the aromatic ring towards certain chemical transformations.

Halogenated nitrophenols have been identified as emerging disinfection byproducts in water treatment processes, which has led to increased study of their potential toxicological effects. nih.gov Some dihalogenated nitrophenols have demonstrated higher toxic potencies than other regulated disinfection byproducts. nih.gov This underscores the importance of understanding the biological impact of this class of compounds. While many halogenated nitrophenols are studied for their potential as pesticides and herbicides, they are also valuable intermediates in the synthesis of high-value pharmaceuticals. cjph.com.cn The specific substitution pattern of this compound, with its trifunctionalized nature, makes it a potentially valuable scaffold for developing novel bioactive molecules.

Historical Development of Synthetic Strategies for Poly-substituted Aromatic Compounds

The synthesis of poly-substituted aromatic compounds like this compound is a testament to the evolution of synthetic organic chemistry. Historically, the functionalization of aromatic rings has been dominated by electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comnumberanalytics.com This class of reactions, which includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, allows for the stepwise introduction of substituents onto a benzene (B151609) ring. youtube.com

A significant challenge in the synthesis of poly-substituted benzenes is controlling the regioselectivity—the position at which a new substituent is introduced. The existing substituents on the ring direct incoming groups to specific positions (ortho, meta, or para), a phenomenon that chemists have learned to predict and manipulate. numberanalytics.comnumberanalytics.com For a molecule with multiple substituents like this compound, the order of introduction of each group is critical to achieving the desired isomer. youtube.com

Over the years, synthetic strategies have become more sophisticated. Methods such as the use of blocking groups to temporarily protect certain positions on the ring, and the conversion of one functional group into another, have provided chemists with greater control over the final product. youtube.comyoutube.com More recent advancements include transition-metal-catalyzed cross-coupling reactions and C-H activation, which offer novel and more direct routes to complex aromatic structures. researchgate.net The development of benzannulation reactions, where acyclic precursors are used to construct the benzene ring with its substituents already in place, represents another powerful strategy for accessing highly substituted benzenes and phenols with complete regiochemical control. nih.govoregonstate.edu

Current Research Landscape and Unaddressed Challenges Pertaining to this compound

The current research landscape for this compound appears to be in its nascent stages. The compound is primarily available through chemical suppliers as a building block for organic synthesis. sigmaaldrich.comsynquestlabs.com There is a noticeable lack of published academic studies focusing specifically on its synthesis, reactivity, or biological activity. This suggests that while it is recognized as a potentially useful synthetic intermediate, its full potential has yet to be explored in a systematic way.

The primary unaddressed challenge, therefore, is the comprehensive characterization of this molecule. Key areas that remain to be investigated include:

Optimized Synthetic Routes: While general methods for the synthesis of poly-substituted phenols exist, specific, high-yielding, and scalable synthetic procedures for this compound are not widely reported in the academic literature.

Reactivity Profile: A detailed investigation of its reactivity at each of its functional groups is needed to understand how it can be most effectively utilized in the synthesis of more complex molecules.

Biological Activity: Given the known bioactivity of related halogenated nitrophenols, a thorough screening of this compound for various biological activities (e.g., antimicrobial, anticancer, herbicidal) is a significant gap in the current knowledge. nih.gov

Physicochemical Properties: A comprehensive documentation of its physical and chemical properties beyond the basic data provided by suppliers is necessary for its application in materials science and medicinal chemistry.

Scope and Objectives of Academic Inquiry into this compound

Future academic inquiry into this compound should aim to address the current gaps in knowledge. The primary objectives of such research would be to:

Develop and optimize synthetic methodologies for the efficient and regioselective production of this compound. This could involve the exploration of both classical multi-step syntheses and more modern approaches like late-stage functionalization or cycloaddition strategies.

Elucidate the chemical reactivity of the compound, mapping out the selective transformations that can be performed at the hydroxyl, nitro, and halogen-substituted positions. This would establish its utility as a versatile building block.

Investigate the potential biological activities of this compound and its derivatives. This would involve screening against a range of biological targets to identify any potential applications in medicine or agriculture.

Characterize its physicochemical properties in detail, including its acidity, lipophilicity, and solid-state structure. This information is crucial for understanding its behavior in different environments and for designing applications in areas such as polymer and materials science. mdpi.com

By pursuing these objectives, the scientific community can unlock the full potential of this interesting and under-explored chemical entity.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-3-fluoro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCBYQYRMKRPAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 3 Fluoro 2 Nitrophenol and Its Derivatives

Retrosynthetic Analysis of 5-Bromo-3-fluoro-2-nitrophenol

A retrosynthetic analysis of this compound suggests several potential synthetic routes. The primary disconnections would involve the sequential introduction of the three functional groups—nitro, bromo, and fluoro—onto a phenol (B47542) or benzene (B151609) precursor.

A plausible retrosynthetic pathway could start by disconnecting the nitro group, leading to 3-bromo-5-fluorophenol (B1288921). This intermediate could be further disconnected at the bromo- or fluoro-substituent. Given the directing effects of the hydroxyl and halogen groups, the order of their introduction is crucial for achieving the desired regiochemistry.

Alternatively, one could envision a precursor such as 1-bromo-3,5-difluoro-2-nitrobenzene, where a nucleophilic aromatic substitution of one of the fluorine atoms with a hydroxide (B78521) or equivalent synthon would yield the target molecule. Another approach could involve the functionalization of a pre-existing nitrophenol, such as 3-fluoro-2-nitrophenol, through electrophilic bromination.

Established Synthetic Pathways for Substituted Nitrophenols Applicable to this compound

The synthesis of substituted nitrophenols is a well-established field in organic chemistry, with several key methodologies that can be adapted for the preparation of this compound.

Electrophilic Aromatic Substitution (EAS) Strategies for Functionalization

Electrophilic aromatic substitution is a fundamental strategy for the functionalization of aromatic rings. Phenols are highly activated substrates for EAS due to the strong electron-donating nature of the hydroxyl group, which directs incoming electrophiles to the ortho and para positions. ukessays.ae

The nitration of phenols is a classic example of EAS, typically achieved using nitric acid, often in the presence of a catalyst. ukessays.aeresearchgate.net For instance, the nitration of phenol with dilute nitric acid yields a mixture of o-nitrophenol and p-nitrophenol. ukessays.ae The regioselectivity can be influenced by the reaction conditions and the presence of other substituents on the ring. arkat-usa.org

Halogenation, another key EAS reaction, can be used to introduce bromine and fluorine atoms. Bromination is often carried out using molecular bromine with a Lewis acid catalyst. Fluorination can be more challenging, but methods like the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate, have been historically important. Modern methods for fluorination are continually being developed. nih.gov

The synthesis of polysubstituted phenols often involves a stepwise functionalization approach. For example, a phenol derivative can first be nitrated, followed by halogenation. The order of these steps is critical in directing the substituents to the desired positions. The existing groups on the aromatic ring, with their respective activating/deactivating and directing effects, will dictate the outcome of subsequent substitution reactions.

| Reaction Type | Reagents | Typical Application | Key Considerations |

| Nitration | Nitric Acid (HNO₃), often with Sulfuric Acid (H₂SO₄) | Introduction of a nitro group onto an aromatic ring. | Can lead to multiple nitration products if not controlled. ukessays.ae |

| Bromination | Bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) | Introduction of a bromine atom onto an aromatic ring. | Regioselectivity is influenced by existing substituents. |

| Fluorination | Balz-Schiemann reaction, Selectfluor™ | Introduction of a fluorine atom onto an aromatic ring. | Can require harsh conditions or specialized reagents. nih.gov |

Nucleophilic Aromatic Substitution (NAS) Approaches to Phenol Synthesis

Nucleophilic aromatic substitution provides an alternative route to phenols, particularly for precursors that are highly activated towards nucleophilic attack. This is often the case for nitro-substituted aromatic halides. The electron-withdrawing nitro group activates the ring towards attack by nucleophiles, facilitating the displacement of a leaving group, such as a halogen. smolecule.com

For the synthesis of this compound, a potential NAS strategy could involve a precursor like 1-bromo-3,5-difluoro-2-nitrobenzene. In this scenario, a hydroxide ion or a protected equivalent would act as the nucleophile, displacing one of the fluorine atoms. The regioselectivity of such a reaction would be a critical factor to consider.

Directed Ortho Metalation (DoM) and Related Regioselective Transformations

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. In this strategy, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation (metalation) to the adjacent ortho position. The resulting aryllithium species can then react with a variety of electrophiles to introduce a new substituent.

Fluorine itself can act as a directing group for ortho-metalation. researchgate.net This reactivity can be harnessed to introduce substituents at specific positions on a fluorinated aromatic ring. For the synthesis of complex molecules like this compound, DoM could be employed on a suitably substituted fluorophenol or fluorobenzene (B45895) derivative to introduce other functional groups with high regiocontrol. researchgate.netmdpi.com

Targeted Synthesis of this compound

The specific synthesis of this compound would likely involve a multi-step sequence, carefully considering the directing effects of the substituents at each stage.

Regioselective Bromination and Fluorination Protocols

Achieving the desired 5-bromo, 3-fluoro substitution pattern requires careful selection of starting materials and reaction conditions.

One plausible synthetic route could begin with 3-fluoro-2-nitrophenol. chemimpex.com The hydroxyl and nitro groups would direct an incoming electrophile. The hydroxyl group is a strong ortho-, para-director, while the nitro group is a meta-director. In this case, electrophilic bromination would be expected to occur at the position para to the hydroxyl group and meta to the nitro group, which corresponds to the desired 5-position. Various brominating agents and conditions have been developed for the regioselective monobromination of phenols. mdpi.comresearchgate.net

Alternatively, a synthesis could start from a brominated precursor. For example, starting with a 3-bromo-5-fluorophenol and then introducing the nitro group. The regioselectivity of the nitration step would be crucial in this case.

Another approach could involve a Sandmeyer-type reaction on a suitable amino precursor. For instance, a diazotization of a corresponding aminobromofluorophenol followed by treatment with a nitrite (B80452) source could potentially install the nitro group. A related patent describes the synthesis of 5-bromo-3-fluoro-2-methylbenzoate from 2-methyl-3-amino-5-bromobenzoate using hexafluorophosphoric acid and sodium nitrite, highlighting the utility of diazonium chemistry in the synthesis of related fluorinated compounds. google.com

| Starting Material | Key Transformation | Potential Outcome | Reference |

| 3-Fluoro-2-nitrophenol | Electrophilic Bromination | This compound | chemimpex.com |

| 1-Bromo-3,5-difluoro-2-nitrobenzene | Nucleophilic Aromatic Substitution with Hydroxide | This compound | smolecule.com |

| 2-Methyl-3-amino-5-bromobenzoate | Diazotization followed by fluorination | 5-Bromo-3-fluoro-2-methylbenzoate (related structure) | google.com |

Controlled Nitration Strategies on Substituted Phenolic Substrates

The introduction of a nitro group onto a phenolic substrate is a fundamental electrophilic aromatic substitution reaction. beilstein-journals.orgdergipark.org.tr In the synthesis of compounds like this compound, controlling the regioselectivity of this nitration is paramount. Traditional methods often employ a mixture of nitric acid and a strong acid like sulfuric acid. rsc.org However, these potent mixtures can lead to over-nitration, competitive oxidation of the substrate, and significant acid waste. dergipark.org.trresearchgate.net

To achieve controlled nitration, various strategies have been developed. The regioselectivity is influenced by factors such as steric hindrance, the electronic effects of existing substituents, and the nature of the solvent and reagent. dergipark.org.tr For instance, the nitration of phenol derivatives with electron-donating groups typically yields a mixture of ortho and para isomers. dergipark.org.trthieme-connect.de

Alternative nitrating agents and conditions have been explored to enhance selectivity. The use of metal salts, such as those impregnated on catalysts like Yb-Mo-Montmorillonite KSF, has shown promise in the nitration of phenolic compounds under milder conditions. arkat-usa.org For example, the nitration of 4-bromophenol (B116583) can yield a mixture of products including 4-bromo-2-nitrophenol. arkat-usa.org Another approach involves using ammonium (B1175870) nitrate (B79036) (NH4NO3) with potassium bisulfate (KHSO4) as a catalyst, which has demonstrated high regioselectivity and good to excellent yields for the nitration of phenols. dergipark.org.tr Ultrasonic conditions in the presence of nitric acid and zinc chloride have also been shown to provide significant chemo- and regioselectivity in phenol nitration. researchgate.net

Multi-step Synthetic Sequences and Optimization for Yield and Purity

The synthesis of this compound typically involves a multi-step sequence. A common pathway starts with a suitably substituted phenol which undergoes nitration and subsequent halogenation, or vice-versa. The order of these steps is critical for achieving the desired isomer.

Optimization of these sequences focuses on maximizing yield and purity. This involves careful control of reaction parameters at each step, such as temperature, reaction time, and the stoichiometry of reagents. For example, in the nitration of 3-fluorobenzonitrile, a precursor for related compounds, the temperature is typically controlled between 0°C and 20°C. Post-reaction workup is also crucial for isolating a pure product. A patent for the preparation of a related compound, 5-bromo-3-fluoro-2-methylbenzoate, describes a post-treatment process involving sequential washing with water, methanol, and ethyl acetate, followed by dissolution in 1,2-dichlorobenzene (B45396) and purification. google.com

Novel Synthetic Routes and Methodological Innovations for this compound Precursors

Research into novel synthetic methodologies aims to improve the efficiency, safety, and sustainability of producing precursors for compounds like this compound.

Catalytic and Organocatalytic Approaches in Aromatic Functionalization

Catalytic methods offer significant advantages in aromatic functionalization. Iron-catalyzed reactions have been developed for the formation of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols, demonstrating tolerance for a wide range of functional groups, including fluoro and bromo substituents. acs.org

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. An iodine(III)-based organocatalyst, iodosylbenzene, has been successfully used for the electrophilic nitration of phenols under mild, non-Brønsted acidic conditions. nih.govacs.orgfigshare.com This method exhibits broad functional-group tolerance and proceeds efficiently to generate the nitrating species, the nitronium ion (NO2+). nih.govacs.orgfigshare.com

Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry, or continuous processing, offers substantial benefits for nitration reactions, which are often fast and highly exothermic. beilstein-journals.orgvapourtec.com By performing reactions in miniaturized or tubular reactors, precise control over temperature and stoichiometry can be achieved, leading to improved safety, higher selectivity, and reduced formation of by-products. beilstein-journals.orgvapourtec.com

Several studies have demonstrated the advantages of continuous flow for aromatic nitration. Novartis reported that flow conditions for nitration led to excellent yields and fewer impurities on a significantly shorter timescale compared to batch processes. vapourtec.com More recently, a continuous-flow microreaction process was developed for the mononitration of various aromatic compounds, achieving high yields and selectivity. rsc.orgrsc.org This technology has been successfully scaled up for industrial production and can incorporate waste acid recycling, enhancing its economic and environmental benefits. rsc.orgrsc.org The use of solid acid catalysts in continuous-flow nitration has also been investigated, offering potential for easier catalyst separation and reuse. rsc.orgacs.org

Sustainable and Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. mdpi.comnih.govwjpmr.com These principles include waste prevention, maximizing atom economy, using less hazardous chemicals, and designing energy-efficient processes. mdpi.comnih.gov

In the context of nitrophenol synthesis, green approaches focus on replacing hazardous reagents and solvents. For example, methods have been developed that avoid strong acids like sulfuric acid by using alternatives such as calcium nitrate in glacial acetic acid under microwave irradiation. wjpmr.com The use of solid-supported reagents, like nitric acid on silica (B1680970) gel, can also simplify workup procedures and reduce waste. thieme-connect.de Furthermore, the development of syntheses in safer solvents, such as water or ionic liquids, is a key area of green chemistry research. nih.gov The ultimate goal is to create synthetic pathways that are not only efficient but also inherently safer and more environmentally benign. mdpi.comrroij.com

Analytical Techniques for Reaction Monitoring and Product Isolation of this compound

Effective monitoring and analysis are essential throughout the synthesis of this compound to ensure reaction completion, determine yield, and assess purity.

A variety of analytical techniques are employed. For reaction monitoring, in-line methods such as dielectric spectroscopy can provide real-time data on the reaction progress without the need for sampling. acs.org This is particularly advantageous for reactions involving hazardous reagents or extreme conditions. acs.org

For the analysis of the final product and intermediates, chromatographic and spectroscopic methods are standard. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (GC-MS), are powerful tools for separating components of a reaction mixture and identifying products. researchgate.net Spectroscopic techniques like UV-Vis spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are used to identify and quantify the desired compound and any impurities. researchgate.netsciepub.com For instance, UV-Vis spectroscopy can be used to monitor the reduction of nitrophenols by observing the change in absorbance at specific wavelengths. acs.orgnih.gov

The isolation and purification of the final product often involve techniques such as filtration, crystallization, and column chromatography to achieve the required level of purity. google.com

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 3 Fluoro 2 Nitrophenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. For 5-Bromo-3-fluoro-2-nitrophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D NMR techniques, is employed for a complete structural assignment.

It is important to note that while the following sections discuss the expected NMR data based on established principles of chemical shifts and coupling constants, specific experimental data for this compound is not widely available in published literature. The presented data is therefore predicted based on computational models and analysis of analogous structures.

Proton (¹H) NMR: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the hydroxyl proton. The electron-withdrawing nature of the nitro (-NO₂), bromo (-Br), and fluoro (-F) substituents significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values) compared to unsubstituted phenol (B47542).

The aromatic region would likely show two distinct signals for the two aromatic protons (H-4 and H-6). The proton at the C-6 position (H-6), being ortho to the strongly electron-withdrawing nitro group, is expected to be the most deshielded. The proton at the C-4 position (H-4) would be influenced by the ortho fluorine and para bromine atoms. The hydroxyl proton (-OH) is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.30 - 7.50 | Doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |

| H-6 | 7.90 - 8.10 | Doublet of doublets (dd) | J(H-F) ≈ 2-3 Hz, J(H-H) ≈ 2-3 Hz |

| -OH | 10.0 - 11.0 | Broad singlet (br s) | - |

Carbon-13 (¹³C) NMR: Quantitative and Qualitative Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals are expected in the aromatic region, corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts are significantly influenced by the attached substituents. The carbon atom bearing the hydroxyl group (C-1) and the one bearing the nitro group (C-2) are expected to be significantly deshielded. The carbon atoms attached to the halogens (C-3 and C-5) will also show characteristic shifts, with the carbon-fluorine coupling being a key diagnostic feature.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (¹JCF, Hz) |

| C-1 | 150 - 155 | - |

| C-2 | 138 - 142 | - |

| C-3 | 158 - 162 (d) | 240 - 250 |

| C-4 | 115 - 120 (d) | 20 - 25 |

| C-5 | 110 - 115 (d) | 5 - 10 |

| C-6 | 125 - 130 (d) | 3 - 5 |

Fluorine-19 (¹⁹F) NMR: Assessment of Electronic Environment

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. The chemical shift of the fluorine atom in this compound is indicative of its electronic environment. The presence of the ortho nitro group and the para bromine atom will influence the shielding of the fluorine nucleus. The spectrum is expected to show a single resonance for the fluorine atom, which will be split by the neighboring protons.

Predicted ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹⁹F | -110 to -120 | Doublet of doublets (dd) |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons (H-4 and H-6), showing a cross-peak between their signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the proton signals with the signals of the directly attached carbon atoms. It would definitively link the H-4 signal to the C-4 signal and the H-6 signal to the C-6 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for determining long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between H-4 and C-2, C-3, C-5, and C-6, and between H-6 and C-2, C-4, and C-5. The hydroxyl proton could also show correlations to C-1 and C-2. These correlations are instrumental in confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of nuclei. For a planar aromatic molecule like this, NOESY can help to confirm through-space interactions between adjacent protons and substituents.

Mass Spectrometry (MS) Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. For this compound (C₆H₃BrFNO₃), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. The isotopic pattern, particularly the presence of bromine with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic M and M+2 pattern in the mass spectrum, providing further confirmation of the presence of a bromine atom.

Predicted HRMS Data

| Ion | Calculated Exact Mass (m/z) |

| [M-H]⁻ | 234.9258 |

| [M+H]⁺ | 236.9414 |

The observation of the molecular ion peak with the correct high-resolution mass and the characteristic isotopic pattern for bromine would provide definitive evidence for the identity of this compound.

Fragmentation Pattern Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides critical insights into the structure of this compound by elucidating its fragmentation pathways. When subjected to collision-induced dissociation (CID), the molecular ion undergoes characteristic cleavages influenced by its functional groups: the phenolic hydroxyl, the nitro group, and the halogen substituents.

In negative ion mode, following deprotonation of the highly acidic phenolic proton, the resulting [M-H]⁻ anion is the precursor for fragmentation. The fragmentation of deprotonated nitrophenols is well-documented and typically involves several key pathways. nih.govresearchgate.net For this compound, the primary fragmentation events are expected to include the loss of neutral molecules such as nitric oxide (NO) and nitrogen dioxide (NO₂). nih.gov

The expulsion of the NO radical is a common, low-energy pathway for deprotonated nitrophenols, leading to the formation of a distonic radical anion. nih.govresearchgate.net Another significant fragmentation is the loss of the NO₂ group. researchgate.net Further fragmentation can occur through decarbonylation (loss of CO) from the resulting phenoxide-type fragments. nih.gov The presence of bromine and fluorine atoms introduces additional complexity, with potential fragmentation involving the loss of a bromine radical, although the C-N bond is often more labile in the anionic form. researchgate.net

The relative abundance of these fragment ions depends on the collision energy and the specific instrumentation used. A plausible fragmentation pattern is outlined in the table below, based on established principles for similar nitroaromatic compounds. nih.govresearchgate.netlibretexts.org

Table 1: Predicted MS/MS Fragmentation of [this compound - H]⁻

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

| 235.9/237.9 | 205.9/207.9 | NO (30 Da) | Loss of nitric oxide radical |

| 235.9/237.9 | 189.9/191.9 | NO₂ (46 Da) | Loss of nitrogen dioxide |

| 205.9/207.9 | 177.9/179.9 | CO (28 Da) | Decarbonylation following NO loss |

| 235.9/237.9 | 157.0 | Br (79.9 Da) | Loss of bromine radical |

| 189.9/191.9 | 161.9/163.9 | CO (28 Da) | Decarbonylation following NO₂ loss |

| Note: m/z values are monoisotopic and show the bromine isotope pattern (~1:1 ratio for ⁷⁹Br/⁸¹Br). |

Ionization Techniques (ESI, APCI, GC-MS) in the Analysis of this compound

The analysis of this compound by mass spectrometry can be accomplished using several ionization techniques, each with distinct advantages and limitations for this particular analyte.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, thermally labile molecules and is commonly coupled with liquid chromatography (LC-MS). bitesizebio.com For this compound, ESI in negative ion mode would be highly effective. The acidic phenolic proton is readily lost in solution, forming the [M-H]⁻ anion, which can be detected with high sensitivity. nih.govmdpi.com This technique minimizes fragmentation in the ion source, allowing for clear observation of the molecular ion, which is crucial for subsequent MS/MS analysis. rsc.org

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds than ESI. researchgate.net It involves a corona discharge to ionize the analyte in the gas phase. While ESI is generally preferred for phenols, APCI can also be used, typically operating in negative ion mode to generate the [M-H]⁻ ion. researchgate.net It can be a robust alternative if the mobile phase composition is not optimal for ESI.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and thermally stable compounds. researchgate.net Direct analysis of this compound by GC-MS may be challenging due to the polarity and limited volatility of the phenolic group, which can lead to poor peak shape and thermal degradation. To overcome this, derivatization is often required. Converting the phenolic hydroxyl group to a less polar and more volatile ether or ester (e.g., by silylation or methylation) would significantly improve its chromatographic behavior and allow for analysis using standard electron impact (EI) ionization. researchgate.net EI is a "hard" ionization technique that causes extensive fragmentation, providing a detailed mass spectrum that can serve as a structural fingerprint. bitesizebio.com

Table 2: Comparison of Ionization Techniques for this compound

| Technique | Phase | Ionization Type | Typical Ion | Advantages | Disadvantages |

| ESI | Liquid | Soft | [M-H]⁻ | High sensitivity for polar analytes; minimal fragmentation. bitesizebio.com | Sensitive to matrix effects and solvent composition. |

| APCI | Liquid | Soft | [M-H]⁻ | Tolerant of a wider range of solvents and flow rates than ESI. researchgate.net | Generally less sensitive than ESI for highly polar compounds. |

| GC-MS (EI) | Gas | Hard | M⁺•, Fragments | Provides detailed structural information from fragmentation patterns. researchgate.net | Requires analyte to be volatile and thermally stable; often needs derivatization. researchgate.net |

Vibrational Spectroscopy (Infrared and Raman)

Characteristic Functional Group Vibrations of Phenolic, Nitro, and Halogenated Moieties

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in this compound. The vibrational spectrum is dominated by bands corresponding to the phenolic -OH, the nitro -NO₂, and the C-halogen (C-F and C-Br) groups, as well as the vibrations of the aromatic ring. Theoretical calculations, such as Density Functional Theory (DFT), are often used to aid in the assignment of complex vibrational spectra of substituted phenols. aip.orgepa.govjetir.org

Phenolic Vibrations: The O-H stretching vibration (νO-H) is typically observed as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹. Due to the ortho-nitro group, strong intramolecular hydrogen bonding is expected between the phenolic hydrogen and an oxygen of the nitro group. This interaction typically causes a significant red-shift and broadening of the O-H stretching band. The in-plane O-H bending (δO-H) and C-O stretching (νC-O) vibrations are expected in the 1300-1450 cm⁻¹ and 1150-1250 cm⁻¹ regions, respectively. jetir.org

Nitro Group Vibrations: The nitro group gives rise to two strong and characteristic stretching vibrations in the IR spectrum. The asymmetric stretching vibration (νasNO₂) appears in the 1500-1570 cm⁻¹ range, while the symmetric stretching vibration (νsNO₂) is found between 1300-1370 cm⁻¹. spectroscopyonline.com The precise positions are sensitive to electronic effects from other ring substituents.

Halogenated Moiety Vibrations: The C-F stretching vibration (νC-F) is typically a strong band in the IR spectrum, found in the 1100-1350 cm⁻¹ region. The C-Br stretching vibration (νC-Br) occurs at much lower frequencies, typically in the 500-650 cm⁻¹ range, and is often weak in the IR but may be stronger in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Phenolic | ν(O-H) stretch | 3200 - 3400 | Broad, shifted to lower frequency by intramolecular H-bonding. |

| Phenolic | δ(O-H) bend | 1300 - 1450 | In-plane bending. |

| Phenolic | ν(C-O) stretch | 1150 - 1250 | |

| Nitro | νas(NO₂) stretch | 1500 - 1570 | Strong IR absorption. spectroscopyonline.com |

| Nitro | νs(NO₂) stretch | 1300 - 1370 | Strong IR absorption. spectroscopyonline.com |

| Halogen | ν(C-F) stretch | 1100 - 1350 | Strong IR absorption. |

| Halogen | ν(C-Br) stretch | 500 - 650 | Weaker IR absorption. |

| Aromatic | ν(C=C) stretch | 1400 - 1600 | Multiple bands. |

| Aromatic | γ(C-H) bend | 750 - 900 | Out-of-plane bending, characteristic of substitution pattern. |

Conformational Analysis Through Vibrational Signatures

For substituted phenols, particularly those with halogen atoms, conformational isomerism can arise from the orientation of the hydroxyl group relative to the substituents. rsc.orgrsc.org In monosubstituted meta-halophenols, for example, syn and anti conformers exist depending on whether the -OH group points toward or away from the halogen. rsc.org

In this compound, the situation is dominated by the powerful intramolecular hydrogen bond between the phenolic -OH group and the ortho -NO₂ group. This interaction is expected to lock the O-H bond in a planar, syn orientation relative to the nitro group, forming a stable six-membered pseudo-ring. This effectively prevents free rotation around the C-O bond and eliminates the possibility of other stable rotamers at room temperature.

This strong hydrogen bond would have distinct vibrational signatures:

O-H Stretching Frequency: A significant downward shift (to ~3200 cm⁻¹) and broadening of the ν(O-H) band compared to a non-hydrogen-bonded phenol (~3600 cm⁻¹). jetir.org

Nitro Group Frequencies: The hydrogen bond can also slightly perturb the electronic structure of the nitro group, potentially causing small shifts in the νas(NO₂) and νs(NO₂) frequencies compared to a similar compound without the ortho-hydroxyl group.

Low-Frequency Modes: Torsional modes, such as the C-O torsion, would be found at higher frequencies than in a non-hydrogen-bonded analogue, reflecting the more rigid, planar structure.

Gas-phase, low-temperature spectroscopic studies would be required to definitively confirm the conformational landscape, but the presence of the ortho-nitro group strongly suggests a single, dominant conformer stabilized by intramolecular hydrogen bonding. rsc.org

Electronic Spectroscopy (UV-Vis)

Chromophoric Analysis and Electronic Transitions of the Nitroaromatic System

The UV-Vis absorption spectrum of this compound is determined by its primary chromophore, the nitroaromatic system. The benzene ring substituted with a nitro group (a strong electron-withdrawing group) and a hydroxyl group (a strong electron-donating group) creates a "push-pull" system that significantly influences the electronic transitions. The bromine and fluorine atoms act as auxochromes, modifying the absorption characteristics through their inductive and resonance effects.

The spectrum is expected to show two main absorption bands characteristic of nitroaromatics: mdpi.comaip.org

π → π* Transition: A high-intensity band, typically located at shorter wavelengths (e.g., < 300 nm). This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system.

n → π* Transition: A lower-intensity band, often appearing as a shoulder at longer wavelengths (e.g., > 300 nm). This corresponds to the excitation of a non-bonding electron from one of the oxygen atoms of the nitro group to a π* antibonding orbital of the ring.

The combination of the electron-donating -OH group and the electron-withdrawing -NO₂ group, particularly in an ortho-para relationship (here, ortho), facilitates intramolecular charge transfer (ICT) upon electronic excitation. aip.org This ICT character lowers the energy of the excited state, resulting in a bathochromic (red) shift of the absorption maximum compared to nitrobenzene (B124822) itself.

Furthermore, the spectrum is highly sensitive to pH. In alkaline solutions, the phenolic proton is removed to form the phenolate (B1203915) anion. This greatly enhances the electron-donating ability of the oxygen, leading to a significant bathochromic shift and an increase in molar absorptivity (hyperchromic effect) of the ICT band. The solution typically develops a strong yellow color, a characteristic feature of nitrophenolates. mdpi.com

Table 4: Predicted UV-Vis Absorption Data for this compound

| Solvent/Condition | Predicted λmax (nm) | Transition Type | Notes |

| Neutral (e.g., Ethanol) | ~340-360 nm | π → π* (ICT) | Main absorption band influenced by push-pull system. mdpi.com |

| Neutral (e.g., Ethanol) | ~270-290 nm | π → π | Higher energy transition. |

| Alkaline (e.g., aq. NaOH) | ~400-430 nm | π → π (ICT) | Significant red-shift upon formation of the phenolate anion. mdpi.com |

X-ray Crystallography and Solid-State Structural Analysis

As of the latest available research, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible scientific literature or crystallographic databases. Consequently, detailed experimental data regarding its crystal system, space group, and precise unit cell parameters are not available.

Crystal System, Space Group, and Unit Cell Parameters

Information on the crystal system, space group, and unit cell dimensions for this compound is not currently published. The determination of these parameters requires single-crystal X-ray diffraction studies, which have not yet been made publicly available for this specific compound.

Molecular Conformation and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

Without experimental crystallographic data, a definitive analysis of the molecular conformation and intermolecular interactions of this compound in the solid state cannot be provided. However, based on the structural features of analogous molecules, some potential interactions can be hypothesized. It is anticipated that the molecule would exhibit a largely planar conformation to maximize resonance stabilization of the nitro group with the benzene ring.

Intermolecular interactions likely to be present in the crystal lattice would include:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, and the oxygen atoms of the nitro group are potential acceptors. This could lead to the formation of intermolecular hydrogen bonds, significantly influencing the crystal packing.

Halogen Bonding: The bromine atom present on the aromatic ring could participate in halogen bonding interactions with electronegative atoms like oxygen (from the nitro or hydroxyl groups) or even the fluorine atom of neighboring molecules.

It is important to reiterate that these are predicted interactions based on the chemical structure, and their definitive presence and geometry can only be confirmed through experimental X-ray crystallographic analysis.

Polymorphism and Solid-State Properties

There is no information available in the scientific literature regarding the existence of polymorphs for this compound. The study of polymorphism requires extensive screening and characterization of different crystalline forms, which has not been reported for this compound.

Reactivity and Reaction Mechanisms of 5 Bromo 3 Fluoro 2 Nitrophenol

Electrophilic Aromatic Substitution (EAS) Reactivity on the 5-Bromo-3-fluoro-2-nitrophenol Core

The aromatic ring of this compound is significantly electron-deficient. This is due to the strong electron-withdrawing effects of the nitro group (-NO₂), and the moderate deactivating effects of the fluorine and bromine atoms. Consequently, the benzene (B151609) ring is heavily deactivated towards electrophilic aromatic substitution (EAS). Reactions that typically proceed readily with benzene, such as halogenation, sulfonation, and Friedel-Crafts reactions, would require harsh conditions and are generally not favorable.

The directing effects of the existing substituents are as follows:

Phenolic Hydroxyl (-OH): A strongly activating, ortho-, para-director.

Nitro (-NO₂): A strongly deactivating, meta-director.

Bromo (-Br): A deactivating, ortho-, para-director.

Fluoro (-F): A deactivating, ortho-, para-director.

Further Halogenation (e.g., Chlorination, Iodination)

Further halogenation of the this compound ring is theoretically possible but expected to be difficult due to the ring's deactivation. If forced, the incoming electrophile (e.g., Cl⁺ or I⁺) would be directed by the existing substituents. The powerful activating effect of the hydroxyl group would primarily direct the incoming halogen to the positions ortho or para to it. Given the existing substitution pattern, the C4 and C6 positions are the most probable sites for further halogenation. However, the steric hindrance from the adjacent bromo and nitro groups would likely influence the regioselectivity.

Sulfonation and Friedel-Crafts Reactions (if applicable)

Sulfonation and Friedel-Crafts (alkylation and acylation) reactions are highly unlikely to proceed under standard conditions. These reactions are sensitive to deactivating groups, and the combination of a nitro group and two halogens on the phenol (B47542) ring presents a significant energy barrier. The Lewis acid catalysts used in Friedel-Crafts reactions (e.g., AlCl₃) would likely coordinate with the non-bonding electrons of the hydroxyl and nitro groups, further deactivating the ring and inhibiting the reaction.

Nucleophilic Aromatic Substitution (NAS) Reactions of this compound

In contrast to its inertness towards electrophiles, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (NAS). The nitro group, being ortho to the fluorine and para to the bromine, strongly stabilizes the negative charge of the Meisenheimer complex intermediate, which is crucial for this reaction mechanism. libretexts.orglibretexts.org

Displacement of Bromine and Fluorine Substituents by Various Nucleophiles (e.g., Amines, Alcohols, Thiols)

The positions of the halogen atoms are activated for nucleophilic attack. The general order of leaving group ability in NAS is F > Cl > Br > I, which is the reverse of the trend in SN1/SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, and the high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to.

Therefore, the fluorine atom at C3 is a potential site for substitution, although the bromine at C5 is also activated. Nucleophiles such as amines, alkoxides (from alcohols), and thiolates (from thiols) can displace these halogens. The reaction typically requires a strong nucleophile and may be facilitated by heat. The choice of solvent and reaction conditions can influence which halogen is preferentially displaced.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Predicted Product(s) |

|---|---|---|

| Amine | Ammonia (NH₃), Alkylamine (R-NH₂) | 5-Bromo-3-amino-2-nitrophenol or 3-Fluoro-5-amino-2-nitrophenol |

| Alcohol | Sodium methoxide (B1231860) (NaOCH₃) | 5-Bromo-3-methoxy-2-nitrophenol or 3-Fluoro-5-methoxy-2-nitrophenol |

Reactivity of the Phenolic Hydroxyl Group: Alkylation, Acylation

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo reactions such as alkylation and acylation.

Alkylation: In the presence of a base (e.g., K₂CO₃, NaH) and an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide), the hydroxyl group can be converted into an ether. This is a standard Williamson ether synthesis.

Acylation: The hydroxyl group can be acylated using an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) to form an ester. This reaction is often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct.

Reduction and Oxidation Reactions

The functional groups on this compound allow for specific reduction and oxidation reactions.

Reduction: The nitro group is readily reduced to an amino group (-NH₂) under various conditions. Common reducing agents for this transformation include:

Metals in acidic media (e.g., Fe, Sn, or Zn in HCl).

Catalytic hydrogenation (e.g., H₂ gas with a Pd, Pt, or Ni catalyst). This reaction yields 2-amino-5-bromo-3-fluorophenol, a valuable intermediate for synthesizing more complex molecules.

Oxidation: The phenolic hydroxyl group can be oxidized. However, the presence of other sensitive groups and the electron-deficient nature of the ring can make this reaction complex. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide could potentially oxidize the phenol to a quinone-like structure, though this may be accompanied by side reactions or degradation of the molecule.

Selective Reduction of the Nitro Group to Amine, Hydroxylamine (B1172632), or Azoxy Derivatives

The reduction of the nitro group in nitroaromatic compounds is a fundamental transformation in organic synthesis, providing access to anilines and other nitrogen-containing derivatives. rsc.orgunimi.it The selective reduction of the nitro group in this compound can, in principle, yield various products depending on the reaction conditions and the reducing agent employed.

The complete reduction of the nitro group to an amine is a common objective. This transformation is typically achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with hydrogen gas. Other reducing systems like iron powder in acidic media are also effective. The resulting 5-bromo-3-fluoro-2-aminophenol is a valuable intermediate for the synthesis of more complex molecules.

The reduction can also be controlled to yield intermediate products like hydroxylamines. For instance, the chemoselective reduction of nitroaromatics to hydroxylamines can be accomplished using specific reagents or under controlled electrochemical conditions. nih.gov The formation of azoxy derivatives can occur through the condensation of a nitroso intermediate with a hydroxylamine intermediate, a process that can be favored under certain reductive conditions. unimi.it

The general pathway for the reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates, as described by the Haber-Bosch model. unimi.it The final product, whether it be the hydroxylamine, azoxy compound, or the fully reduced amine, is determined by the careful selection of the reaction parameters.

Table 1: Potential Reduction Products of this compound

| Starting Material | Product | Potential Reducing Agents/Conditions |

| This compound | 5-Bromo-3-fluoro-2-aminophenol | H₂, Pd/C; Fe, H⁺ |

| This compound | 5-Bromo-3-fluoro-2-hydroxylaminophenol | Controlled electrochemical reduction |

| This compound | 5,5'-Dibromo-3,3'-difluoro-2,2'-azoxyphenol | Specific reducing agents favoring condensation |

Oxidative Transformations of the Phenolic Moiety

The phenolic hydroxyl group of this compound is susceptible to oxidation. Depending on the oxidant and reaction conditions, this can lead to the formation of quinone-like structures or other oxidized products. Strong oxidizing agents such as potassium permanganate or chromium trioxide can potentially oxidize the phenolic group. However, the presence of other sensitive functional groups, particularly the nitro group, requires careful selection of the oxidant to achieve selective transformation. In some enzymatic systems, phenols can undergo hydroxylation at positions ortho or para to the existing hydroxyl group. sdu.edu.cn

Cross-Coupling Reactions Involving the Halogen Substituents of this compound

The bromine and fluorine atoms on the aromatic ring of this compound serve as handles for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura, Sonogashira, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules. sigmaaldrich.com The reactivity of the halogen atoms in this compound towards these reactions is expected to differ, with the C-Br bond being significantly more reactive than the C-F bond under typical palladium catalysis conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. rsc.org this compound can react with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to form the corresponding biaryl or styrenyl derivatives. google.com The reaction mechanism typically involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. researchgate.net The reaction of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, would yield the corresponding alkynyl-substituted nitrophenol.

Heck Coupling: The Heck reaction couples an alkene with an aryl halide. sigmaaldrich.com Under palladium catalysis, this compound can react with various alkenes to introduce a vinyl group at the 5-position.

Stille Coupling: This reaction utilizes an organotin reagent to couple with an organic halide. While effective, the toxicity of organotin compounds has led to a preference for other coupling methods like the Suzuki-Miyaura reaction.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Expected Product (at Bromine position) | Catalyst System |

| Suzuki-Miyaura | Arylboronic acid | 5-Aryl-3-fluoro-2-nitrophenol | Pd catalyst, Base |

| Sonogashira | Terminal alkyne | 5-Alkynyl-3-fluoro-2-nitrophenol | Pd catalyst, Cu(I) co-catalyst |

| Heck | Alkene | 5-Vinyl-3-fluoro-2-nitrophenol | Pd catalyst, Base |

| Stille | Organostannane | 5-Aryl/Vinyl-3-fluoro-2-nitrophenol | Pd catalyst |

Copper-Mediated Coupling Reactions (Ullmann, Chan-Lam)

Copper-mediated coupling reactions offer an alternative and sometimes complementary approach to palladium-catalyzed methods. acs.orgacs.org

Ullmann Coupling: The classical Ullmann condensation involves the copper-promoted coupling of two aryl halides to form a biaryl, or the coupling of an aryl halide with an alcohol or amine. acs.org For this compound, an Ullmann-type reaction could be used to form diaryl ethers by coupling with another phenol, though this can be challenging with sterically hindered substrates. smolecule.com

Chan-Lam Coupling: This reaction enables the formation of carbon-heteroatom bonds, such as C-O and C-N bonds, by coupling arylboronic acids with alcohols, phenols, or amines using a copper catalyst. acs.org This provides a route to ethers and amines from the corresponding boronic acid derivative of this compound.

Derivatization and Functional Group Interconversions

The functional groups of this compound can be further modified to create a variety of derivatives.

Etherification and Esterification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide, which is a potent nucleophile.

Etherification: The Williamson ether synthesis is a classic method for forming ethers. masterorganicchemistry.com The phenoxide of this compound, generated by treatment with a suitable base like sodium hydride, can react with an alkyl halide in an SN2 reaction to yield the corresponding ether. masterorganicchemistry.com Copper-catalyzed etherification is also a viable method, particularly for forming diaryl ethers. smolecule.commdpi.com

Esterification: The phenolic hydroxyl group can be esterified by reaction with a carboxylic acid or its derivative. The Mitsunobu reaction, which utilizes triphenylphosphine (B44618) and an azodicarboxylate, is an effective method for the esterification of phenols with carboxylic acids under mild conditions. researchgate.net Alternatively, reaction with an acyl chloride or anhydride in the presence of a base will also yield the corresponding ester. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported as a catalyst for esterification reactions. tandfonline.com

Insufficient Research Data Available for this compound

A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific research data concerning the reactivity and reaction mechanisms of the chemical compound this compound. Consequently, a detailed article focusing on the modulation of its reactivity through protecting groups and kinetic or mechanistic studies of its key transformations cannot be generated at this time.

Searches for scholarly articles, patents, and detailed chemical reports have yielded minimal information on the specific reactivity of this compound. While basic properties such as its molecular formula (C₆H₃BrFNO₃) and CAS number (1807256-50-3) are available, in-depth studies on its synthetic applications involving protecting groups and the kinetics or mechanisms of its reactions are not present in the accessible scientific literature.

Information available for isomeric compounds or molecules with similar functional groups, such as other halogenated nitrophenols, provides some general context on their chemical behavior. For instance, the electron-withdrawing nature of the nitro and halogen substituents typically deactivates the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic substitution reactions. However, extrapolating these general trends to the specific case of this compound without direct experimental evidence would be speculative and would not meet the standards of a scientifically accurate and authoritative article.

The absence of published research in these specific areas prevents the creation of the requested detailed content, including data tables on reaction conditions, yields with different protecting groups, or any kinetic and mechanistic insights. Further investigation by the scientific community is required to elucidate the chemical behavior of this particular compound.

Theoretical and Computational Chemistry Studies on 5 Bromo 3 Fluoro 2 Nitrophenol

Electronic Structure and Molecular Geometry Optimization

The electronic structure and three-dimensional arrangement of atoms in 5-Bromo-3-fluoro-2-nitrophenol are fundamental to understanding its chemical behavior and spectroscopic properties. Computational chemistry provides powerful tools to model these characteristics with a high degree of accuracy.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized organic molecules like this compound. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such calculations, often paired with a basis set like 6-311++G(d,p) to provide a good description of the electronic distribution. nih.govnih.gov

The presence of the bulky bromine atom and the nitro group adjacent to the hydroxyl group would likely lead to some steric hindrance, potentially causing out-of-plane distortions of the substituents to relieve this strain. The intramolecular hydrogen bond between the hydroxyl proton and an oxygen atom of the nitro group is also a critical feature that would be well-described by DFT calculations. This interaction would significantly influence the geometry and stability of the molecule.

Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-N Bond Length | ~1.45 Å |

| O-H Bond Length | ~0.97 Å |

| C-C-C Bond Angle (in ring) | ~120° (with deviations) |

| C-N-O Bond Angle | ~118° |

| O-H···O (H-bond) Distance | ~1.8 - 2.0 Å |

Note: The values in this table are illustrative and based on typical results for similar substituted nitrophenols. Actual calculated values would require a specific computational study.

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Higher Accuracy

For even greater accuracy, ab initio methods can be employed. Hartree-Fock (HF) theory is a fundamental ab initio method, but it does not account for electron correlation, which can be important for describing the finer details of electronic structure. nih.gov

Møller-Plesset perturbation theory of the second order (MP2) is a post-Hartree-Fock method that incorporates electron correlation, generally providing more accurate geometric parameters and energies than HF or even some DFT methods, albeit at a higher computational cost. nih.gov A comparative study using HF, DFT (B3LYP), and MP2 would provide a comprehensive understanding of the electronic structure of this compound and allow for an assessment of the level of theory required to obtain reliable results.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the various spectra used to characterize molecules.

Computational NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (δ) of ¹H, ¹³C, and other active nuclei. nih.gov

The calculated chemical shifts for the aromatic protons and carbons in this compound would be highly sensitive to the electronic environment created by the substituents. The electron-withdrawing nitro group and halogen atoms would generally lead to downfield shifts (higher ppm values) for the nearby aromatic protons and carbons. The hydroxyl group, being electron-donating, would have an opposing effect. The intramolecular hydrogen bond would significantly deshield the hydroxyl proton, leading to a characteristic downfield chemical shift. nih.gov

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | ~10-12 | ~150-160 |

| C2-NO₂ | - | ~135-145 |

| C3-F | - | ~155-165 (JC-F coupling) |

| C4-H | ~7.5-8.0 | ~115-125 |

| C5-Br | - | ~110-120 |

| C6-H | ~7.0-7.5 | ~120-130 |

Note: These are estimated values based on trends in substituted phenols and nitrophenols. ncsu.eduresearchgate.net Actual values would depend on the solvent and the specific computational method used.

Simulated Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

DFT calculations can be used to predict the vibrational frequencies that correspond to the infrared (IR) and Raman active modes of the molecule. researchgate.netnih.gov This involves calculating the second derivatives of the energy with respect to the atomic positions. The resulting simulated spectra can be compared with experimental data to aid in the assignment of the observed vibrational bands to specific molecular motions, such as C-H stretching, C=C ring vibrations, N-O stretching of the nitro group, and O-H bending.

The electronic (UV-Vis) spectrum, which arises from transitions between electronic energy levels, can be simulated using Time-Dependent DFT (TD-DFT). nih.govrsc.org For this compound, the calculations would likely predict π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and hydroxyl groups. The positions of the absorption maxima (λmax) would be influenced by the combined electronic effects of all the substituents on the phenol (B47542) ring.

Applications of 5 Bromo 3 Fluoro 2 Nitrophenol in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Biologically Active Molecules

The strategic placement of reactive functional groups on the 5-Bromo-3-fluoro-2-nitrophenol scaffold makes it an important intermediate in the synthesis of molecules with potential biological activity.

While direct applications of this compound in approved pharmaceuticals are not widely documented, its structural motifs are present in various biologically active compounds. Halogenated and nitrated phenols are known to be key intermediates in the synthesis of a range of pharmaceutical agents. chemimpex.com The presence of both bromine and fluorine offers distinct advantages. The bromine atom can be readily displaced or used in cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule. ossila.com

The nitro group can be reduced to an amino group, which is a common functional group in many pharmaceuticals and can be further modified. The hydroxyl group can be etherified or esterified to produce a variety of derivatives. These transformations allow for the generation of diverse libraries of compounds for screening in drug discovery programs. For instance, related nitrophenol derivatives are used in the synthesis of analgesics and other bioactive indoles. nih.gov

Table 1: Potential Pharmaceutical Scaffolds from this compound Derivatives

| Starting Material | Potential Scaffold | Therapeutic Area (Example) |

|---|---|---|

| This compound | Amino-fluoro-bromophenol | Anti-inflammatory |

| This compound | Fluoro-bromo-phenoxazine | Neurotherapeutics |

| This compound | Halogenated indole (B1671886) derivative | Oncology |

This table is illustrative and based on known reactivity of similar compounds.

Nitroaromatic compounds, including nitrophenols, are fundamental starting materials for a wide array of pesticides. nih.gov The functional groups on this compound allow for the synthesis of novel agrochemicals. The introduction of fluorine into agrochemicals is a common strategy to increase their efficacy and metabolic stability. scispace.com

Research into related fluorinated phenols has shown their potential in developing new herbicides and fungicides. For example, some fluorinated butyrophenones have demonstrated potent antifungal activities against various plant fungi and herbicidal activities against both dicotyledon and monocotyledon weeds. scispace.com The unique combination of halogens and a nitro group in this compound makes it a promising candidate for the development of new, effective, and selective agrochemicals.

Development of Functional Materials

The reactivity of this compound also lends itself to the creation of advanced materials with specific properties.

While specific examples of polymers derived directly from this compound are not extensively reported, the functional groups present on the molecule are amenable to polymerization reactions. The hydroxyl group can be used to form polyethers or polyesters. The bromine atom can serve as a site for polymerization through cross-coupling reactions or as a reactive handle for post-polymerization modification. The resulting polymers could exhibit enhanced thermal stability, flame retardancy (due to the bromine content), and specific optical or electronic properties.

Nitrophenols have a historical significance as precursors to dyes. nih.gov The chromophoric nitro group and the potential for extending conjugation through reactions at the bromine and hydroxyl sites make this compound a candidate for the synthesis of novel dyes and pigments.

Furthermore, related halogenated and functionalized salicylaldehydes (which can be conceptually derived from phenols) are used to synthesize Schiff base ligands. ossila.com These ligands can form coordination complexes that are utilized as dyes in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com Such complexes have also been investigated for their antimicrobial properties. ossila.com The functional group array on this compound provides a platform to develop ligands for metal complexes with interesting photophysical and electronic properties suitable for optical materials.

Table 2: Potential Applications of Materials Derived from this compound

| Material Class | Potential Application | Key Functional Group(s) |

|---|---|---|

| Polyethers/Polyesters | High-performance plastics | Hydroxyl |

| Brominated Polymers | Flame retardant materials | Bromine |

| Azo Dyes | Textiles, Printing | Nitro (reduced to amino) |

| Schiff Base Complexes | OLEDs, DSSCs | Hydroxyl, Bromine |

This table is illustrative and based on the known chemistry of the functional groups.

Exploitation in Catalyst and Ligand Design

The structure of this compound is well-suited for the design of specialized ligands for catalysis. The hydroxyl group and the potential for introducing other donor atoms through reactions at the bromine position can create bidentate or multidentate ligands. These ligands can coordinate with various metal centers to form catalysts for a range of organic transformations.

Stereoselective Synthesis Utilizing this compound Derivatives

Extensive research of publicly available scientific literature and patent databases did not yield specific examples or detailed research findings on the application of this compound or its direct derivatives in stereoselective synthesis. While the functional groups present on the molecule—a phenol (B47542), a bromine atom, a fluorine atom, and a nitro group—offer potential handles for the synthesis of chiral ligands, catalysts, or auxiliaries, no documented instances of their use in asymmetric transformations were identified.

The field of stereoselective synthesis often employs molecules with specific structural features to induce chirality. These can include, but are not limited to, C2-symmetric backbones, atropisomeric scaffolds, or chiral centers that can effectively control the three-dimensional arrangement of reactants in a chemical transformation.

General search results indicated the use of structurally related but distinct compounds in various areas of organic synthesis. For instance, derivatives of other substituted phenols have been utilized as precursors for ligands in catalysis. However, a direct link to the stereoselective applications of derivatives of this compound could not be established from the available data.

Further investigation into novel synthetic methodologies may in the future uncover the potential of this compound derivatives in the field of stereoselective synthesis. At present, this remains an unexplored area of research according to the accessible information.

Medicinal Chemistry and Biological Activity Research Involving 5 Bromo 3 Fluoro 2 Nitrophenol and Its Analogues

Design and Synthesis of 5-Bromo-3-fluoro-2-nitrophenol Analogues for Biological Evaluation

The design and synthesis of analogues of this compound are driven by the quest for compounds with enhanced biological activity, selectivity, and improved physicochemical properties. The synthetic strategies for halogenated nitrophenols generally involve key processes such as nitration, halogenation, and hydrolysis. cjph.com.cn

The synthesis of analogues can be approached through several routes. One common method involves the selective nitration of a corresponding phenol (B47542) derivative. google.com For instance, the nitration of substituted phenols can be achieved using various nitrating agents, with recent developments focusing on greener, non-acidic systems and photocatalytic methods to improve safety and reduce environmental impact. cjph.com.cn Another approach is the halogenation of a nitrophenol precursor. The introduction of bromine and fluorine atoms at specific positions on the aromatic ring is crucial for modulating the electronic and steric properties of the molecule. pharmaexcipients.com

The design of new analogues often involves the modification of the core structure of this compound. This can include altering the position of the substituents, introducing different functional groups, or creating prodrugs that can be activated under specific biological conditions. For example, nitroarene-based prodrugs have been designed to be activated by nitroreductase enzymes, which are often overexpressed in hypoxic tumor environments or certain bacteria. nih.govrsc.org This strategy aims to achieve targeted release of the active compound, thereby minimizing off-target effects. nih.govrsc.org

The following table provides examples of synthetic pathways that could be adapted for the synthesis of this compound analogues.

| Reaction Type | Starting Material | Reagents and Conditions | Product Type | Potential Application |

| Nitration | 3-Bromo-5-fluorophenol (B1288921) | Nitrating agent (e.g., HNO₃/H₂SO₄) | This compound | Core scaffold |

| Halogenation | 3-Fluoro-2-nitrophenol | Brominating agent (e.g., NBS) | This compound | Core scaffold |

| Etherification | This compound | Alkyl halide, base | Alkoxy analogues | Modulate lipophilicity |

| Esterification | This compound | Acyl chloride, base | Ester analogues | Prodrug development |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to understanding how the chemical structure of this compound and its analogues influences their biological activity and physicochemical properties. These studies are crucial for the rational design of more potent and selective compounds. nih.govnih.gov

The acidity of nitrophenols is a key property that can be modulated by the position and nature of the substituents. wikipedia.orgstackexchange.com The nitro group is a strong electron-withdrawing group, and its position relative to the hydroxyl group significantly impacts the pKa of the phenol. doubtnut.comstackexchange.comquora.com The presence of halogen atoms further influences the electronic distribution and acidity. Quantitative Structure-Activity Relationship (QSAR) models are often employed to correlate physicochemical parameters with biological activity. nih.govresearchgate.net For instance, parameters such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the octanol-water partition coefficient (logP) have been shown to be relevant for the toxicity of nitroaromatic compounds. nih.govstudycorgi.com

SAR studies on related halogenated and nitro-substituted compounds have revealed several key insights. For example, the position of the nitro group on the pyrrole (B145914) ring has been shown to enhance the antibacterial activity of certain compounds. nih.gov In a series of nitro-substituted chalcones, specific substitution patterns were found to be more potent against certain bacterial and fungal strains. researchgate.net For phenolic antioxidants, the number and location of hydroxyl groups, as well as electronic parameters like bond dissociation enthalpy, are critical for their activity. nih.govresearchgate.net

The following table summarizes key structural features and their expected impact on the activity and properties of this compound analogues.

| Structural Modification | Expected Effect on Activity/Property | Rationale |

| Varying halogen position | Altered biological activity and selectivity | Changes in electronic and steric properties influencing target binding. |

| Introducing electron-donating groups | Decreased acidity, altered biological activity | Modification of the electronic nature of the aromatic ring. |

| Introducing bulky substituents | Steric hindrance, potential for enhanced selectivity | Can influence binding to specific protein pockets. |

| Conversion to esters or ethers | Prodrug potential, modified lipophilicity | Can improve bioavailability and targeting. |

Mechanistic Investigations of Biological Interactions at a Molecular Level